molecular formula C30H31N3O4 B2814099 (6,7-Dimethoxy-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)(p-tolyl)methanone CAS No. 866845-08-1

(6,7-Dimethoxy-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)(p-tolyl)methanone

Cat. No. B2814099
CAS RN: 866845-08-1
M. Wt: 497.595
InChI Key: AQRLEORTJVRULS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6,7-Dimethoxy-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)(p-tolyl)methanone is a useful research compound. Its molecular formula is C30H31N3O4 and its molecular weight is 497.595. The purity is usually 95%.
BenchChem offers high-quality (6,7-Dimethoxy-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)(p-tolyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6,7-Dimethoxy-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)(p-tolyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quinoline Derivatives

Quinoline and its derivatives have been widely studied for their anticorrosive properties and biological activities. They are known to form stable chelating complexes with metallic surfaces, providing effective corrosion inhibition. Quinoline compounds have also been investigated for their potential in treating bacterial infections, demonstrating activity against a range of pathogens. The antibacterial activity of norfloxacin, a quinoline derivative, highlights the compound's effectiveness against various Gram-negative and some Gram-positive organisms, showing promise in treating urinary tract infections and bacterial gastroenteritis (Holmes, Brogden, & Richards, 1985).

Piperazine Derivatives

Piperazine derivatives have been explored for their therapeutic potential across a range of medical conditions. These compounds are part of many known drugs with varied therapeutic uses, including antipsychotic, antidepressant, and anticancer activities. The flexibility of the piperazine nucleus allows for significant modifications, which can influence the pharmacokinetic and pharmacodynamic properties of the molecules. Research into piperazine derivatives has led to the development of compounds with potential uses in central nervous system (CNS) disorders, showcasing the scaffold's versatility in drug discovery (Rathi, Syed, Shin, & Patel, 2016).

properties

IUPAC Name

[6,7-dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O4/c1-20-5-7-21(8-6-20)30(34)25-19-31-26-18-28(37-4)27(36-3)17-24(26)29(25)33-15-13-32(14-16-33)22-9-11-23(35-2)12-10-22/h5-12,17-19H,13-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRLEORTJVRULS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)N4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6,7-Dimethoxy-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)(p-tolyl)methanone

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